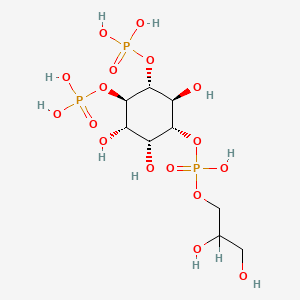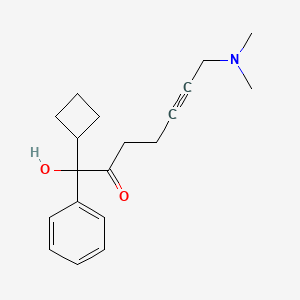
Beclobrate
Overview
Description
Beclobrate is a fibric acid derivative known for its potent cholesterol- and triglyceride-lowering effects. It is primarily used in the treatment of hyperlipidemia, a condition characterized by elevated levels of lipids in the blood. This compound has been shown to be effective in reducing low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol .
Mechanism of Action
Target of Action
Beclobrate, a fibric acid derivative, primarily targets the Peroxisome proliferator-activated receptor alpha (PPARα) . PPARα is a nuclear receptor protein that plays a crucial role in the regulation of lipid metabolism, inflammation, and maintenance of metabolic homeostasis .
Mode of Action
This compound acts as a modulator of PPARα . By binding to this receptor, it influences the transcription of specific genes involved in lipid metabolism. This interaction leads to changes in the expression of these genes, thereby affecting the body’s lipid profile .
Biochemical Pathways
The activation of PPARα by this compound leads to the upregulation of genes involved in the catabolism of triglyceride-rich lipoproteins . This results in the increased clearance of these lipoproteins, particularly Very-Low-Density Lipoproteins (VLDL), from the bloodstream . The downstream effects include a reduction in triglyceride levels and an increase in High-Density Lipoprotein (HDL) cholesterol .
Pharmacokinetics
This compound is rapidly hydrolyzed to its active metabolite, beclobrinic acid, immediately after absorption . The pharmacokinetic properties of this compound suggest that once-daily administration in a dosage of 100 mg is admissible
Result of Action
The molecular and cellular effects of this compound’s action result in potent cholesterol- and triglyceride-lowering effects . According to the type of hyperlipidemia studied, the mean reduction of Low-Density Lipoprotein (LDL)-cholesterol ranges from −10% to −28% and that of triglycerides from −20% to −58%. Mean serum HDL-cholesterol increase has been reported to be 8.5–23.9% .
Action Environment
The efficacy and stability of this compound’s action can be influenced by various environmental factors. These include the patient’s diet, lifestyle, co-existing medical conditions, and concomitant medications. For instance, patients with conditions like diabetes mellitus, liver disease, end-stage renal failure requiring hemodialysis, and kidney transplantation may exhibit different responses to this compound . Furthermore, patient compliance, which can be influenced by factors such as the ease of administration, also plays a crucial role in the drug’s efficacy .
Biochemical Analysis
Biochemical Properties
Beclobrate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions as a peroxisome proliferator-activated receptor alpha (PPARα) modulator . By activating PPARα, this compound enhances the expression of genes involved in lipid metabolism, leading to increased lipoprotein lipase activity and improved clearance of triglyceride-rich lipoproteins . This interaction results in the reduction of low-density lipoprotein (LDL) cholesterol and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol levels .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By activating PPARα, this compound enhances fatty acid oxidation and reduces triglyceride synthesis in hepatocytes . Additionally, this compound has been shown to inhibit platelet activation by blocking prostaglandin synthesis, thereby reducing the risk of thrombosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with PPARα. Upon binding to PPARα, this compound induces a conformational change that allows the receptor to interact with specific response elements in the DNA, leading to the transcriptional activation of target genes involved in lipid metabolism . This results in increased expression of enzymes such as lipoprotein lipase, which enhances the clearance of triglyceride-rich lipoproteins . This compound also inhibits the synthesis of apolipoprotein C-III, a protein that inhibits lipoprotein lipase activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The product is stable and maintains its efficacy over extended periods. Long-term studies have shown that this compound can lead to sustained reductions in LDL cholesterol and triglycerides, with corresponding increases in HDL cholesterol . The stability and degradation of this compound have been well-documented, ensuring its consistent performance in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces LDL cholesterol and triglycerides without significant adverse effects . At higher doses, this compound may cause toxic effects, including liver damage and muscle toxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. It interacts with enzymes such as lipoprotein lipase and apolipoprotein C-III, leading to increased clearance of triglyceride-rich lipoproteins . This compound also enhances fatty acid oxidation and reduces triglyceride synthesis in hepatocytes, contributing to its lipid-lowering effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is primarily taken up by hepatocytes, where it exerts its lipid-lowering effects . This compound’s localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, ensuring its targeted action in lipid metabolism .
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it interacts with PPARα to modulate gene expression . The targeting signals and post-translational modifications of this compound direct it to specific compartments or organelles, ensuring its effective function in lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of beclobrate likely follows similar synthetic routes as those used in laboratory settings but on a larger scale. This involves the use of industrial-grade equipment and reagents to ensure the efficient and cost-effective production of the compound. The exact methods and conditions used in industrial production are proprietary and not publicly disclosed .
Chemical Reactions Analysis
Types of Reactions
Beclobrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and therapeutic effects.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include its metabolites, which are responsible for its therapeutic effects. These metabolites are formed through the oxidation and reduction of the parent compound .
Scientific Research Applications
Beclobrate has been extensively studied for its applications in various fields:
Chemistry: this compound is used as a model compound to study the effects of fibric acid derivatives on lipid metabolism.
Biology: Research on this compound has provided insights into the mechanisms of lipid regulation and the role of fibric acid derivatives in cellular processes.
Medicine: this compound is used in the treatment of hyperlipidemia and related conditions, such as diabetes mellitus and cardiovascular diseases. .
Industry: This compound is used in the pharmaceutical industry for the development of lipid-lowering medications
Comparison with Similar Compounds
Beclobrate is similar to other fibric acid derivatives, such as fenofibrate, bezafibrate, and gemfibrozil. it has been shown to be more effective at lower doses compared to these compounds. For example, a 100 mg dose of this compound is as effective as 300 mg of fenofibrate, 600 mg of bezafibrate, or 900 mg of gemfibrozil . This makes this compound a more potent option for the treatment of hyperlipidemia.
List of Similar Compounds
- Fenofibrate
- Bezafibrate
- Gemfibrozil
This compound’s unique potency and effectiveness at lower doses make it a valuable addition to the range of lipid-lowering medications available .
Properties
IUPAC Name |
ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClO3/c1-4-20(3,19(22)23-5-2)24-18-12-8-16(9-13-18)14-15-6-10-17(21)11-7-15/h6-13H,4-5,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQGBCXVCXMSLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)OCC)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101021600, DTXSID00866522 | |
| Record name | Beclobrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101021600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-{4-[(4-chlorophenyl)methyl]phenoxy}-2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55937-99-0 | |
| Record name | Beclobrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55937-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Beclobrate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055937990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beclobrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101021600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Beclobrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BECLOBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USZ5MY269R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Beclobrate in lowering lipid levels?
A1: While the exact mechanism is not fully elucidated, research suggests this compound, specifically its active metabolite beclobric acid, exerts its lipid-lowering effects through multiple pathways. this compound enhances the activity of hepatic 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase [], an enzyme crucial for cholesterol biosynthesis. This leads to a reduction in cholesterol production. Additionally, this compound is believed to increase the activity of lipoprotein lipase, an enzyme responsible for breaking down triglycerides [].
Q2: How does this compound impact lipoprotein profiles?
A2: Studies demonstrate that this compound effectively reduces serum triglycerides, cholesterol, and phospholipids, primarily by decreasing the very-low-density lipoprotein (VLDL) fraction [, ]. It also shows a positive effect on high-density lipoprotein (HDL) cholesterol levels, increasing them in individuals with hyperlipidemia [, ].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C20H23ClO3, and its molecular weight is 346.85 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: While the provided abstracts don't include specific spectroscopic data, researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of this compound [, ].
Q5: How is this compound metabolized in the body?
A5: Following oral administration, this compound undergoes rapid hydrolysis to its active metabolite, beclobric acid [, ]. Beclobric acid is then primarily metabolized via glucuronidation, forming beclobric acid glucuronide, which is the major excretion product []. Further metabolism involves oxidation of the methylene bridge to form carbinol and benzophenone metabolites. Additionally, the p-chloro substituted phenyl ring undergoes oxidation, leading to the formation of phenol metabolites and a dihydrodiol metabolite [].
Q6: Does this compound exhibit enantiospecific pharmacokinetics?
A6: Yes, significant differences exist in the pharmacokinetics of the two beclobric acid enantiomers. The (+)-enantiomer exhibits higher plasma concentrations and area under the curve (AUC) values compared to the (-)-enantiomer, indicating stereoselective disposition [, ].
Q7: Does this compound bind to plasma proteins?
A7: Yes, both beclobric acid enantiomers exhibit irreversible binding to plasma proteins, primarily through their acyl glucuronide metabolites. This binding was observed both in vitro and in vivo [].
Q8: What types of hyperlipidemia has this compound been investigated for?
A8: Research has primarily focused on this compound's efficacy in treating type IIa and IIb hyperlipidemia, demonstrating significant reductions in total cholesterol, LDL cholesterol, and triglycerides [, , ].
Q9: Are there any studies exploring the long-term effects of this compound treatment?
A9: While the provided abstracts highlight short-term studies, long-term investigations are essential to fully evaluate the efficacy and safety of this compound treatment [].
Q10: Are there any known safety concerns associated with this compound?
A10: While generally well-tolerated, this compound has been associated with rare instances of liver toxicity [, ]. This underscores the importance of careful patient monitoring and risk-benefit assessments during therapy.
Q11: Does this compound interact with other medications?
A11: this compound's potential to interfere with L-carnitine metabolism in hemodialysis patients has been reported []. Therefore, careful monitoring and potential dose adjustments may be necessary when co-administering this compound with L-carnitine.
Q12: How does the structure of this compound contribute to its activity?
A12: Research focusing on this compound and similar diphenylmethane derivatives has explored structure-activity relationships [, ]. Modifications to the aromatic rings, the ester side chain, and the methylene bridge can influence the compound's potency, selectivity, and pharmacokinetic properties.
Q13: What analytical techniques are employed to quantify this compound and its metabolites?
A13: High-performance liquid chromatography (HPLC) methods, often coupled with fluorescence detection, are commonly used for quantifying this compound and its metabolites in biological samples [, , ]. These methods require rigorous validation to ensure accuracy, precision, and specificity [].
Q14: How does this compound compare to other lipid-lowering agents?
A14: While this compound shows efficacy in lowering lipids, comparing its performance, cost, and overall impact with other available lipid-lowering agents, such as statins or fibrates, is crucial for making informed treatment decisions [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


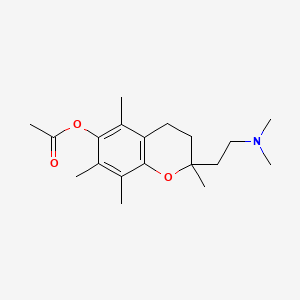
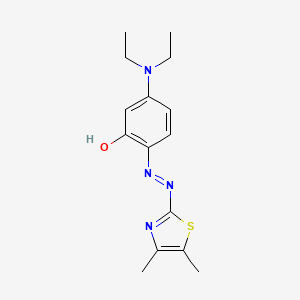
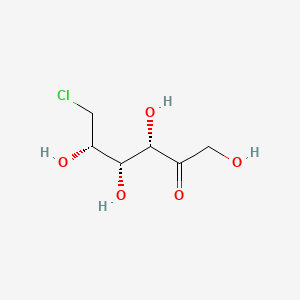

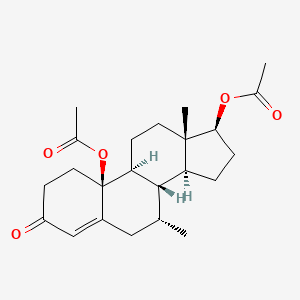
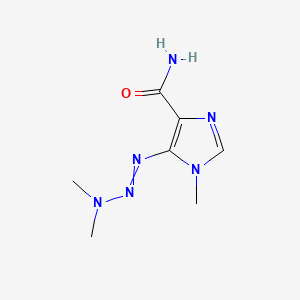
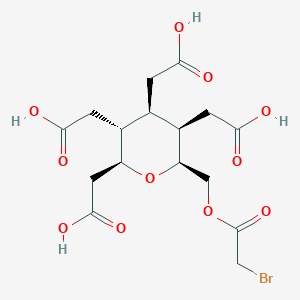



![2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl)oxy]ethyl methacrylate](/img/structure/B1209350.png)
